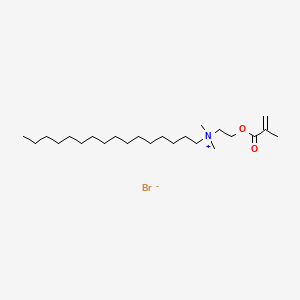
Methacryloxyethylhexadecyl dimethyl ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic head group. This compound is known for its surfactant properties, making it useful in various applications, including detergents, fabric softeners, and antimicrobial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
C16H33N(CH3)2+CH2=C(CH3)COOCH2CH2Br→C16H33N(CH3)2CH2CH2OCOC(CH3)=CH2Br−
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO₃) in aqueous solution.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) under UV light or heat.
Major Products
Substitution: Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride.
Oxidation: Corresponding oxides.
Polymerization: Polymers with methacrylate backbones.
Wissenschaftliche Forschungsanwendungen
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is used in various scientific research applications:
Chemistry: As a surfactant in emulsion polymerization and as a phase transfer catalyst.
Biology: In cell culture media to enhance cell membrane permeability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In fabric softeners, detergents, and personal care products.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and increasing permeability. The hydrophilic head group interacts with water molecules, stabilizing the compound in aqueous solutions. This dual interaction allows the compound to effectively reduce surface tension and disrupt microbial cell membranes, leading to antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar surfactant properties but lacks the methacrylate group.
Dodecyltrimethylammonium chloride: Shorter alkyl chain, resulting in different surfactant properties.
Polyquaternium-37: Used in hair care products for its antistatic properties.
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its methacrylate group, which allows it to undergo polymerization reactions, making it versatile for various applications.
Eigenschaften
Molekularformel |
C24H48BrNO2 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C24H48NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4,5)21-22-27-24(26)23(2)3;/h2,6-22H2,1,3-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZDWULJNYPFIJBY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


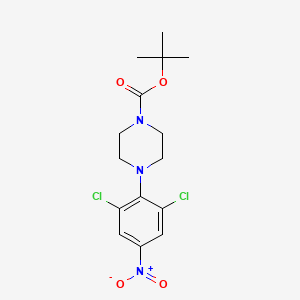
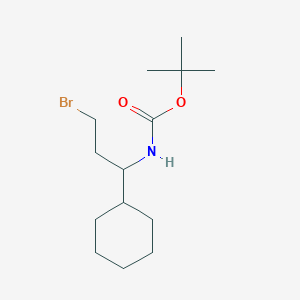
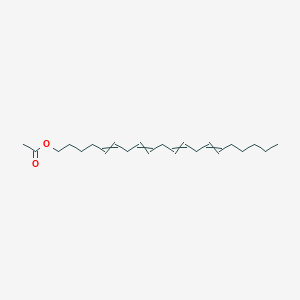

![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
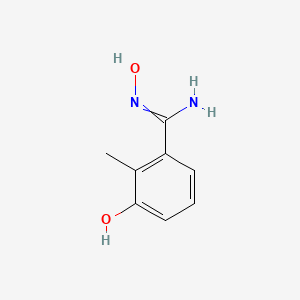
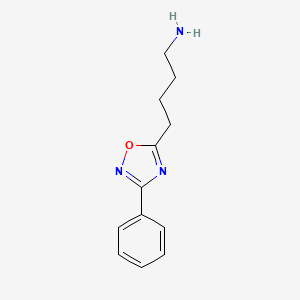
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
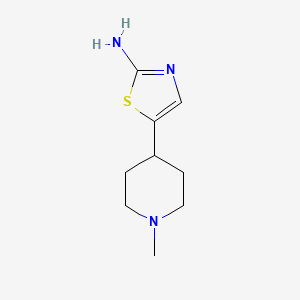
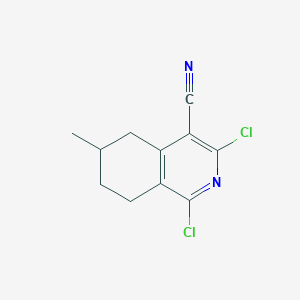
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
